molecular formula C12H16ClN B15338338 3-(3-Cyclopropylphenyl)azetidine Hydrochloride

3-(3-Cyclopropylphenyl)azetidine Hydrochloride

Cat. No.: B15338338
M. Wt: 209.71 g/mol
InChI Key: YFYADUSMXNSFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Cyclopropylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropylphenylamine with suitable reagents to form the azetidine ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azetidine derivatives, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound’s ring strain and unique reactivity enable it to bind to enzymes and receptors, altering their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropylphenyl)azetidine Hydrochloride stands out due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-2-10(9-4-5-9)6-11(3-1)12-7-13-8-12;/h1-3,6,9,12-13H,4-5,7-8H2;1H

InChI Key

YFYADUSMXNSFBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C3CNC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.